2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile, with the chemical formula and a molecular weight of approximately 206.26 g/mol, is a compound of significant interest in organic chemistry. It is categorized as a heterocyclic organic compound, which indicates that it contains a ring structure with at least one atom that is not carbon. The compound's IUPAC name reflects its complex structure, which includes a dimethylamino group and a furan ring, making it suitable for various chemical applications, particularly in pharmaceutical research .
The synthesis of 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of dimethylaminomethylene derivatives with 2-furyl-3-oxo-propanenitrile in the presence of catalysts or under specific thermal conditions to promote the formation of the desired product.
The molecular structure of 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile can be represented using various structural formulas:
CN(C)C=C(C#N)C(=O)C1=CC=CO1
NHZCYLWZVUYWIM-UHFFFAOYSA-N
This structure features:
2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control, choice of solvent, and sometimes the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for this compound primarily revolves around its reactivity due to the presence of both the nitrile and furan groups.
The exact mechanisms can vary based on reaction conditions but typically involve stabilization through resonance structures that enhance reactivity.
2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile has several scientific applications:
This compound exemplifies a significant tool in organic chemistry research, providing pathways for synthesizing diverse chemical entities with potential therapeutic applications.
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5